molecular formula C14H20N2O3S B12823783 4-Methoxy-3-(2-morpholinoethoxy)benzothioamide

4-Methoxy-3-(2-morpholinoethoxy)benzothioamide

Cat. No.: B12823783
M. Wt: 296.39 g/mol
InChI Key: CLRPAMAHKWLEFD-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-morpholinoethoxy)benzothioamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzothioamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-morpholinoethoxy)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Methoxy-3-(2-morpholinoethoxy)benzothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2-morpholinoethoxy)benzothioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of a methoxy group, morpholinoethoxy group, and benzothioamide moiety makes it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)benzenecarbothioamide

InChI

InChI=1S/C14H20N2O3S/c1-17-12-3-2-11(14(15)20)10-13(12)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9H2,1H3,(H2,15,20)

InChI Key

CLRPAMAHKWLEFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)OCCN2CCOCC2

Origin of Product

United States

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